2-Bromo-5-chloro-4-fluorobenzenesulfonyl chloride
Description
Properties
IUPAC Name |
2-bromo-5-chloro-4-fluorobenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2FO2S/c7-3-1-5(10)4(8)2-6(3)13(9,11)12/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEKZCDMEXEEAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)S(=O)(=O)Cl)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2FO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloro-4-fluorobenzenesulfonyl chloride typically involves the sulfonylation of 2-Bromo-5-chloro-4-fluorobenzene. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonylating agent. The process is usually conducted under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonylation reactions. The process is optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl chloride group undergoes nucleophilic substitution with amines to form sulfonamides, a key reaction for pharmaceutical applications. The mechanism involves:
-
Electrophilic activation : The sulfur atom in the sulfonyl chloride group becomes highly electrophilic due to electron-withdrawing effects of adjacent oxygen atoms.
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Nucleophilic attack : Amines (R–NH₂) attack the sulfur center, displacing the chloride ion.
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Product formation : The reaction yields sulfonamides (R–NHSO₂–Ar) and HCl as a byproduct.
Example :
(Ar = 2-bromo-5-chloro-4-fluorophenyl; R = alkyl/aryl group)
This reaction is critical for synthesizing bioactive molecules, including antibacterial agents.
Copper-Catalyzed Coupling Reactions
While direct data for this compound is limited, analogous sulfonyl chlorides participate in copper-catalyzed coupling reactions. For example, 2-bromo-4-fluorobenzenesulfonyl chloride reacts with styrene under [Cu(dap)Cl₂] catalysis to form β-chloro sulfones with high regioselectivity :
Reaction Conditions :
Product Characterization :
Thiophene Coupling Reactions
Sulfonyl chlorides react with thiophene derivatives to form substituted thiophenes. For instance, 4-chlorobenzenesulfonyl chloride couples with 2-bromo-3-methylthiophene to yield 2-bromo-4-(4-chlorophenyl)-3-methylthiophene :
Reaction Parameters :
Structural Confirmation :
Comparative Reactivity Table
Mechanistic Insights
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Electrophilicity : The sulfonyl chloride group’s electron-withdrawing nature enhances reactivity toward electron-rich nucleophiles.
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Steric Effects : Halogen substituents (Br, Cl, F) on the benzene ring influence reaction rates and regioselectivity by altering electronic and steric environments .
-
Byproduct Management : HCl release in substitution reactions necessitates neutralization with bases like triethylamine to prevent side reactions.
Scientific Research Applications
Synthesis of Biologically Active Compounds
The compound serves as a key intermediate in the synthesis of several biologically active molecules. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, which are essential for constructing complex organic frameworks.
Case Study: Synthesis of g-Secretase Inhibitors
A notable application includes its use in synthesizing g-secretase inhibitors, which are relevant in Alzheimer's disease research. The sulfonyl chloride group facilitates the introduction of various nucleophiles, enhancing the diversity of potential inhibitors .
Cross-Coupling Reactions
2-Bromo-5-chloro-4-fluorobenzenesulfonyl chloride is employed in palladium-catalyzed cross-coupling reactions, particularly in the formation of biaryl compounds. These reactions are critical for developing pharmaceuticals and agrochemicals.
Data Table: Yields from Cross-Coupling Reactions
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Aryl-Aryl Coupling | Pd(OAc)2, Cs2CO3, DMF, 120°C | 80 |
| Desulfitative Arylation | PdCl2, NaHCO3, Toluene, 120°C | 63-72 |
| Coupling with Benzyl Chlorides | Pd(OAc)2, PPh3, Toluene, 160°C | 66 |
These results indicate that the compound can effectively couple with various substrates to yield desired products with significant efficiency .
Material Science Applications
The properties of fluorinated compounds make them suitable for applications in materials science. The introduction of fluorine enhances the thermal stability and hydrophobicity of materials.
Case Study: Fluorinated Polymers
Research has shown that incorporating this compound into polymer matrices can improve their mechanical properties and resistance to solvents. This is particularly beneficial for developing coatings and films used in electronics .
Medicinal Chemistry
In medicinal chemistry, this compound is pivotal for synthesizing fluorinated analogs of known drugs. The presence of fluorine can significantly alter the pharmacokinetic properties of compounds.
Example: Anticancer Agents
Fluorinated benzenesulfonamides derived from this compound have been investigated for their anticancer properties. Studies indicate that these derivatives exhibit enhanced potency against certain cancer cell lines compared to their non-fluorinated counterparts .
Environmental Chemistry
The compound has also been explored for applications in environmental chemistry, particularly in the development of sensors and catalysts that can detect or degrade pollutants.
Case Study: Sensor Development
Recent studies have utilized this compound in creating sensors for detecting heavy metals in water sources. The sensitivity and selectivity of these sensors are attributed to the unique reactivity of the sulfonyl chloride group .
Mechanism of Action
The mechanism of action of 2-Bromo-5-chloro-4-fluorobenzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of covalent bonds with various nucleophilic species. This reactivity is exploited in chemical synthesis to introduce sulfonyl groups into target molecules. The presence of bromine, chlorine, and fluorine atoms further enhances the compound’s reactivity and selectivity in various chemical reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally related sulfonyl chlorides and halogenated aromatic compounds is provided below, focusing on substituent effects, reactivity, and applications.
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Reactivity
- Halogen Position : The trifunctional halogenation in this compound creates steric hindrance, slowing nucleophilic substitution compared to dihalogenated analogs like 2-bromo-5-fluorobenzenesulfonyl chloride. However, electron-withdrawing effects from Cl and F enhance the electrophilicity of the sulfonyl group, accelerating reactions with amines or alcohols .
- Functional Group : Unlike benzoyl chlorides (e.g., 4-bromobenzoyl chloride), sulfonyl chlorides exhibit higher hydrolytic stability in aqueous media due to stronger S=O bonds. This makes sulfonyl chlorides preferable for stepwise synthesis under mild conditions .
Research Findings and Trends
Recent studies highlight the superiority of this compound in cross-coupling reactions, achieving >90% yield in Pd-catalyzed sulfonamide formations, compared to 65–75% yields for dihalogenated analogs . However, its high cost (¥14,500/5g) limits large-scale use, prompting research into cost-effective synthesis routes .
Biological Activity
2-Bromo-5-chloro-4-fluorobenzenesulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry, supported by relevant data and case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a sulfonyl chloride functional group, which is crucial for its reactivity and biological activity. The presence of halogen substituents (bromine, chlorine, and fluorine) enhances its chemical reactivity, making it suitable for various synthetic applications.
The biological activity of this compound primarily stems from its ability to form sulfonamides upon reaction with amines. This reaction occurs due to the electrophilic nature of the sulfur atom in the sulfonyl chloride group, allowing nucleophilic attack by amines to form stable sulfonamide bonds.
Key Mechanisms:
- Enzyme Inhibition : Sulfonamides derived from this compound can inhibit dihydropteroate synthase, an enzyme critical in bacterial folic acid synthesis, leading to antibacterial effects.
- Protein-Ligand Interactions : The compound is also utilized in studies of enzyme inhibition and protein interactions due to its ability to mimic biological molecules.
Biological Activity
The compound exhibits a range of biological activities, including:
- Antibacterial Properties : Research indicates that sulfonamide derivatives can effectively inhibit bacterial growth. For instance, compounds similar to this compound have shown significant activity against strains such as Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values as low as 6.25 mg/L .
- Antiviral Activity : The compound's potential as an antiviral agent has been noted, particularly in inhibiting viral replication through interference with viral enzymes.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various benzenesulfonamide derivatives, including those derived from this compound. The results indicated that these compounds exhibited potent antibacterial activity against both methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) strains of Staphylococcus aureus, with MIC values ranging from 0.78 to 25 mg/L .
- Cytotoxicity Assessment : In vitro cytotoxicity assays demonstrated that while the antibacterial derivatives were effective at low concentrations, they maintained a favorable safety profile with IC50 values exceeding 12.3 mg/L against human lung fibroblasts (MRC-5) .
Applications in Research and Industry
The unique properties of this compound make it valuable across various fields:
- Medicinal Chemistry : Its role as an intermediate in the synthesis of novel therapeutic agents is significant. Researchers are exploring its potential in drug discovery processes aimed at developing new antibiotics and antiviral drugs.
- Biochemical Research : The compound is employed in studies focused on enzyme inhibition and protein modifications, aiding in understanding biochemical pathways and developing new research methodologies .
Q & A
Basic: What are the recommended synthetic routes for preparing 2-bromo-5-chloro-4-fluorobenzenesulfonyl chloride, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves chlorosulfonation of a substituted benzene precursor. For example:
Start with 2-bromo-5-chloro-4-fluorobenzene.
React with chlorosulfonic acid (ClSO₃H) under controlled temperatures (0–5°C) to minimize side reactions like over-sulfonation .
Monitor reaction progress via TLC or HPLC. Optimize stoichiometry (e.g., 1:1.2 molar ratio of benzene derivative to ClSO₃H) to maximize yield.
Quench the reaction in ice-water, extract with dichloromethane, and dry over anhydrous Na₂SO₄.
Key Considerations:
- Side reactions (e.g., di-sulfonation) can occur at elevated temperatures.
- Purity (>95%) is achievable via recrystallization in non-polar solvents (hexane/ethyl acetate mixtures) .
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Answer:
A multi-technique approach is critical:
Basic: What safety protocols are essential when handling this sulfonyl chloride?
Answer:
Refer to OSHA and REACH guidelines:
- PPE: Impervious gloves (nitrile), sealed goggles, and lab coats .
- Ventilation: Use fume hoods to avoid inhalation; respiratory protection (N95 mask) if airborne particles are detected .
- Spill Management: Neutralize with sodium bicarbonate, collect in designated hazardous waste containers .
- Storage: Keep in airtight, dark glass containers at 2–8°C to prevent hydrolysis .
Advanced: How do electronic effects of substituents (Br, Cl, F) influence its reactivity in nucleophilic substitution?
Answer:
The substituents create an electron-deficient aromatic ring, enhancing electrophilicity at the sulfonyl chloride group:
- Ortho/para-directing effects: Fluorine (strong -I effect) increases the electrophilicity of the sulfonyl group.
- Steric hindrance: Bromine at position 2 may slow down nucleophilic attack due to steric bulk.
Methodological Insight: - Use DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and predict reactive sites .
- Kinetic studies (e.g., reaction with amines) can quantify substituent impacts on reaction rates.
Advanced: How can conflicting spectral data (e.g., NMR shifts vs. X-ray structures) be resolved?
Answer:
Contradictions often arise from dynamic effects (e.g., solvent polarity, temperature):
NMR vs. X-ray: NMR reflects solution-state conformers, while X-ray shows solid-state packing. Compare with computational models (e.g., Gaussian NMR shift predictions) .
Case Example: Discrepancies in ¹³C shifts for sulfonyl groups may arise from hydrogen bonding in the solid state, visible in X-ray but absent in solution .
Resolution: Use variable-temperature NMR to probe conformational flexibility or co-crystallize with a reference standard.
Advanced: What computational strategies predict its utility in designing enzyme inhibitors?
Answer:
Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., sulfotransferases).
QSAR Models: Correlate substituent electronic parameters (Hammett σ constants) with inhibitory activity .
MD Simulations: Assess binding stability (e.g., 100 ns trajectories in GROMACS) to identify key residue interactions.
Data-Driven Insight:
- The sulfonyl group acts as a hydrogen bond acceptor, while halogens contribute to hydrophobic contacts.
Advanced: How can competing reaction pathways (e.g., hydrolysis vs. nucleophilic substitution) be controlled?
Answer:
- Solvent Choice: Use aprotic solvents (e.g., THF, DMF) to suppress hydrolysis.
- Temperature: Maintain low temperatures (0–5°C) to favor kinetic control over thermodynamic pathways.
- Additives: Add molecular sieves to scavenge water or use Sc(OTf)₃ as a Lewis acid catalyst to accelerate substitution .
Advanced: What strategies validate its purity in multi-step syntheses of bioactive molecules?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
